Isotopic Mass Shift Differentiation: +4 Da Enables Selective MS/MS Quantification vs. Unlabeled Olaquindox
Olaquindox-d4 exhibits a nominal mass increase of 4 Da relative to unlabeled Olaquindox due to substitution of four hydrogen atoms with deuterium at the 1,1,2,2-positions of the hydroxyethyl side chain. This mass differential enables simultaneous chromatographic co-elution with distinct MS/MS precursor ion selection (m/z 268 → product ions for d4-labeled vs. m/z 264 → product ions for unlabeled), a requirement for accurate isotope dilution quantification. Unlabeled Olaquindox cannot be employed as an internal standard for Olaquindox analysis because it is analytically indistinguishable from the target analyte in mass spectrometric detection [1]. The deuterium labeling pattern is confirmed by the molecular formula C12H9D4N3O4 (MW 267.27) and the SMILES notation specifying [2H] substitution at all four ethylene positions .
| Evidence Dimension | Molecular mass differential for MS/MS precursor ion selection |
|---|---|
| Target Compound Data | MW 267.27; nominal mass shift +4 Da; precursor ion m/z 268 (for d4-labeled species) |
| Comparator Or Baseline | Unlabeled Olaquindox: MW 263.25; precursor ion m/z 264 |
| Quantified Difference | Δm/z = 4 Da in MS1 precursor selection window |
| Conditions | Mass spectrometry (ESI positive ion mode), as applied in LC-MS/MS quantification |
Why This Matters
This mass differential is the fundamental prerequisite for isotope dilution quantification—unlabeled Olaquindox offers zero mass differentiation and cannot serve as an internal standard for Olaquindox analysis, while Olaquindox-d4 provides the minimum 3 Da separation generally required to avoid isotopic peak overlap in unit-resolution MS.
- [1] Zhang X, Zheng B, Zhang H, Chen X, Mei G. Determination of marker residue of Olaquindox in fish tissue by ultra performance liquid chromatography–tandem mass spectrometry. J Sep Sci. 2011;34(4):469-474. View Source
